molecular formula C17H17NO3 B259441 N-(3-acetylphenyl)-4-ethoxybenzamide

N-(3-acetylphenyl)-4-ethoxybenzamide

Cat. No. B259441
M. Wt: 283.32 g/mol
InChI Key: SHUZWRHJBGCMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-ethoxybenzamide (APEB) is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management.

Scientific Research Applications

N-(3-acetylphenyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields. In cancer treatment, N-(3-acetylphenyl)-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(3-acetylphenyl)-4-ethoxybenzamide has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. In pain management, N-(3-acetylphenyl)-4-ethoxybenzamide has been shown to have analgesic effects by modulating the activity of ion channels involved in pain transmission.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-4-ethoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. N-(3-acetylphenyl)-4-ethoxybenzamide has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclin-dependent kinases, and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-4-ethoxybenzamide has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In neurons, N-(3-acetylphenyl)-4-ethoxybenzamide has been found to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and downregulating the expression of pro-inflammatory cytokines. In pain management, N-(3-acetylphenyl)-4-ethoxybenzamide has been found to modulate the activity of ion channels involved in pain transmission by inhibiting the activity of voltage-gated sodium channels and enhancing the activity of potassium channels.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-ethoxybenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(3-acetylphenyl)-4-ethoxybenzamide also has some limitations, including its poor solubility in water and its relatively low potency compared to other benzamide derivatives.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-4-ethoxybenzamide. One area of interest is the development of more potent analogs of N-(3-acetylphenyl)-4-ethoxybenzamide with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-(3-acetylphenyl)-4-ethoxybenzamide in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-acetylphenyl)-4-ethoxybenzamide and its potential interactions with other drugs and compounds.

Synthesis Methods

N-(3-acetylphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-acetylphenol with 4-ethoxybenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, N-(3-acetylphenyl)-4-ethoxybenzamide.

properties

Product Name

N-(3-acetylphenyl)-4-ethoxybenzamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H17NO3/c1-3-21-16-9-7-13(8-10-16)17(20)18-15-6-4-5-14(11-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

SHUZWRHJBGCMJR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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